5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound containing nitrogen atoms arranged in a specific ring structure. Its synthesis has been reported in scientific literature, with researchers employing various methods, including the Suzuki-Miyaura coupling reaction and the Hantzsch pyridine synthesis [, ].
While the specific scientific research applications of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine itself are not extensively documented, its structural similarity to other bioactive molecules has led to an interest in its potential properties.
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by its unique structure, which includes a fused pyridine and pyrrole ring system. This compound has the molecular formula and a molecular weight of approximately 273.13 g/mol. The presence of the bromine atom at the 5-position of the pyrrolo ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses and biological applications .
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine exhibits notable biological activities. Research indicates that derivatives of this compound have potential antimicrobial properties, particularly against various bacterial strains. Its structural features may contribute to its ability to inhibit specific biological targets, making it a candidate for further pharmacological exploration .
Several synthesis methods have been documented for producing 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine:
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine finds applications in:
Studies on the interactions of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine with biological targets are crucial for understanding its mechanism of action. Investigations into its binding affinity with specific enzymes or receptors can provide insights into its pharmacological potential. For instance, compounds with similar structures have been shown to interact effectively with protein kinases, suggesting that 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine may exhibit similar behavior .
Several compounds share structural similarities with 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Simple pyrrole-pyridine structure | Used primarily as an intermediate in organic synthesis |
| 5-Bromo-3-(2-methoxyphenyl)-1H-pyrrole | Methoxy group on phenyl ring | Exhibits different reactivity patterns due to methoxy influence |
| 7-Azaindole | Nitrogen substitution at position 7 | Known for its role in medicinal chemistry |
| 5-Bromo-7-hydroxyquinoline | Hydroxy group on quinoline | Exhibits distinct biological activity compared to pyrroles |
The uniqueness of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine lies in its specific arrangement of bromine and phenyl groups within the fused ring system, which influences both its chemical reactivity and biological activity compared to other similar compounds.